REACTION_SMILES
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[CH2:15]([CH2:16][CH3:17])[OH:18].[NH2:1][c:2]1[n:3][cH:4][c:5]2[nH:6][c:7]3[cH:8][cH:9][cH:10][cH:11][c:12]3[c:13]2[cH:14]1>>[c:2]1([O:18][CH2:15][CH2:16][CH3:17])[n:3][cH:4][c:5]2[nH:6][c:7]3[cH:8][cH:9][cH:10][cH:11][c:12]3[c:13]2[cH:14]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1cc2c(cn1)[nH]c1ccccc12
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Name
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Type
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product
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Smiles
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CCCOc1cc2c(cn1)[nH]c1ccccc12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |